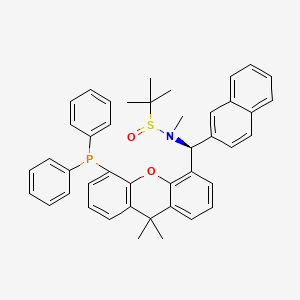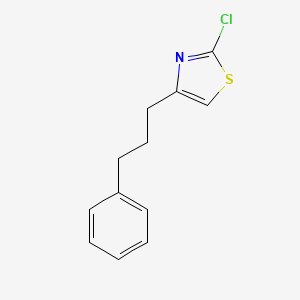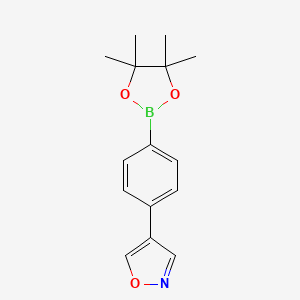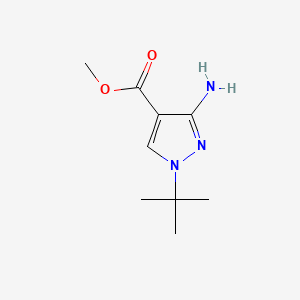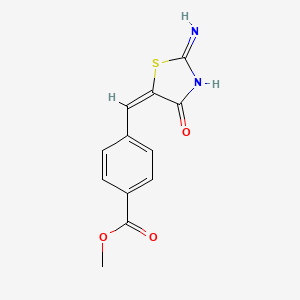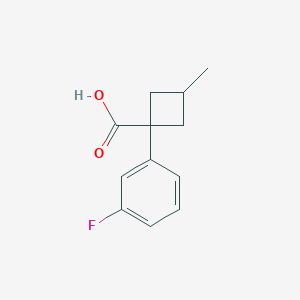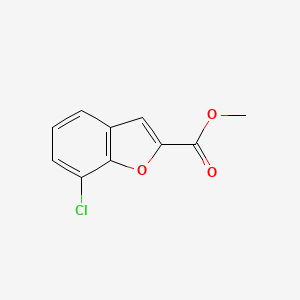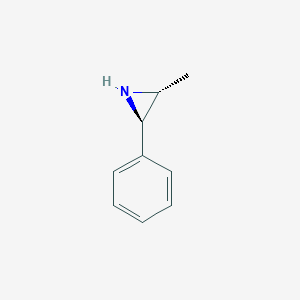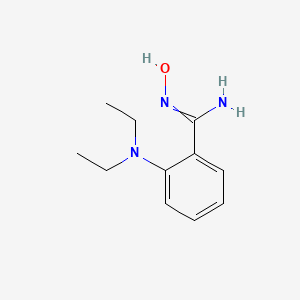
3-Pyridinol, 2-(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)pyridin-3-ol is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyridin-3-ol typically involves the chloromethylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the pyridine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 2-(Chloromethyl)pyridin-3-ol.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-3-ol derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include pyridin-3-one or pyridin-3-aldehyde derivatives.
Reduction Reactions: Products include reduced pyridine derivatives or dechlorinated compounds.
Applications De Recherche Scientifique
2-(Chloromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Derivatives of 2-(Chloromethyl)pyridin-3-ol have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity. The hydroxyl group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine
- 2-Chloromethyl-3-hydroxypyridine
Uniqueness
2-(Chloromethyl)pyridin-3-ol is unique due to the presence of both a chloromethyl and a hydroxyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives. The hydroxyl group enhances the compound’s solubility in polar solvents, while the chloromethyl group provides a reactive site for further functionalization.
Propriétés
Formule moléculaire |
C6H6ClNO |
|---|---|
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
2-(chloromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4H2 |
Clé InChI |
UMQUDSSPLPWFMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


